molecular formula C24H22N4O3 B11304379 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11304379
M. Wt: 414.5 g/mol
InChI Key: MIGKQKZQXICVDN-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Coupling reactions: The oxadiazole intermediate is then coupled with a phenoxy derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final assembly: The pyridine moiety is introduced in the final step, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The phenoxy and pyridine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide
  • 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, in particular, may enhance its interaction with certain biological targets or improve its stability under specific conditions.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)23-27-24(31-28-23)19-10-12-20(13-11-19)30-15-22(29)26-17(2)21-5-3-4-14-25-21/h3-14,17H,15H2,1-2H3,(H,26,29)

InChI Key

MIGKQKZQXICVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC(C)C4=CC=CC=N4

Origin of Product

United States

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